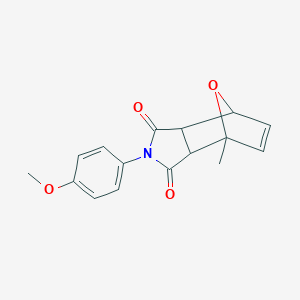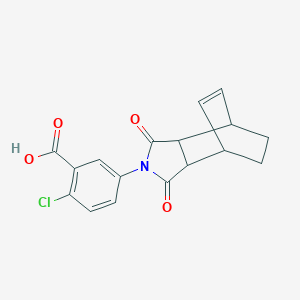![molecular formula C16H10Cl2N2O3 B393708 2-Amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitril CAS No. 329716-18-9](/img/structure/B393708.png)
2-Amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C16H10Cl2N2O3 and its molecular weight is 349.2g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivität
Diese Verbindung wurde aufgrund ihrer Antitumor-Eigenschaften auf ihr Potenzial in der Krebsbehandlung untersucht. Forschungen zeigen, dass sie eine starke und selektive zytotoxische Wirksamkeit gegen verschiedene Krebszelllinien aufweist . Ihr Wirkmechanismus beinhaltet die Hemmung von Tyrosinkinase-Rezeptoren, die in Krebszellen häufig überexprimiert werden.
Tyrosinkinase-Rezeptor-Hemmung
Tyrosinkinasen sind Enzyme, die eine Schlüsselrolle in den Signalwegen spielen, die die Zellteilung und das Überleben regulieren. Die Verbindung hat eine vielversprechende Wirksamkeit bei der Hemmung der EGFR- und VEGFR-2-Kinasen gezeigt, was bei der Behandlung von Krankheiten, bei denen diese Kinasen dereguliert sind, von Vorteil sein könnte .
Kristallstruktur-Analyse
Die Kristallstruktur dieser Verbindung liefert wertvolle Erkenntnisse über ihre Wechselwirkungen auf molekularer Ebene. Röntgenbeugungsstudien haben zum Verständnis ihrer Bindungsmechanismen beigetragen, was für die Entwicklung effektiverer Antitumormittel entscheidend ist .
Docking-Studien
Docking-Analysen sind eine computergestützte Technik zur Vorhersage der Wechselwirkung zwischen einem Molekül und einem Zielprotein. Diese Verbindung wurde Docking-Studien unterzogen, um ihre biologischen Ergebnisse zu verdeutlichen und ihre Bindungsaffinität zu bestimmten Enzymen vorherzusagen .
Synthesemethodik
Die Synthese dieser Verbindung beinhaltet die Reaktion von 4-Methoxynaphthalen-1-ol, 2,3-Dichlorbenzaldehyd und Malononitril in einer ethanolischen Piperidinlösung unter Mikrowellenbestrahlung. Dieses Verfahren ist für die Herstellung der Verbindung im Labor von Bedeutung .
Pharmakologische Eigenschaften
Weitere pharmakologische Studien sind erforderlich, um die Bandbreite der therapeutischen Anwendungen dieser Verbindung vollständig zu verstehen. Ihre Interaktion mit verschiedenen Rezeptoren und Enzymen deutet jedoch auf ein breites Spektrum an potenziellen Anwendungen in der Medizin hin, über ihre Antitumor- und Kinase-Hemmungseigenschaften hinaus .
Wirkmechanismus
Target of Action
Similar compounds, such as 2-amino-4h-pyran-3-carbonitrile derivatives, have been found to have a wide range of biological activities .
Mode of Action
Similar compounds have shown potential pharmacological properties . The interaction of these compounds with their targets often leads to changes in cellular processes, which could be the case for 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile.
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to a range of biological activities .
Result of Action
Similar compounds have been found to have a wide range of biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c1-7-5-11-13(16(21)22-7)12(9(6-19)15(20)23-11)8-3-2-4-10(17)14(8)18/h2-5,12H,20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJQVFINWMIQMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)Cl)Cl)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{5-[(5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B393625.png)
![ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B393627.png)
![1,8-dibromo-17-(5-chloro-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B393628.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B393629.png)


![4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde [4-(2-bromo-5-chloro-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B393633.png)

![1-(dimethoxymethyl)-17-(4-iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B393637.png)
![5-(2-hydroxy-3-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B393638.png)
![N-(2-{N'-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-BENZYL-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B393639.png)

![3-[(2,5-Dimethylanilino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B393643.png)
![5-AMINO-3-[(1Z)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B393647.png)
